Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-2-fluoro-6-methylpyridine

Ion Channel Pharmacology Pain Research Nav1.7 Inhibition

4-Bromo-2-fluoro-6-methylpyridine (CAS 1227565-50-5) is a polyfunctional halogenated pyridine characterized by the unique ortho-relationship of its fluoro (C2) and methyl (C6) substituents on the pyridine ring. This specific substitution pattern is essential in medicinal chemistry, where it has been employed as a key intermediate in the synthesis of drug candidates, including hexahydro-1H-pyrazino[1,2-a]pyrazine compounds targeting autoimmune diseases.

Molecular Formula C6H5BrFN
Molecular Weight 190.015
CAS No. 1227565-50-5
Cat. No. B582133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-6-methylpyridine
CAS1227565-50-5
Synonyms4-BroMo-2-fluoro-6-Methylpyridine
Molecular FormulaC6H5BrFN
Molecular Weight190.015
Structural Identifiers
SMILESCC1=CC(=CC(=N1)F)Br
InChIInChI=1S/C6H5BrFN/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3
InChIKeyCUVNQRYXKKVGDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-Bromo-2-fluoro-6-methylpyridine (CAS 1227565-50-5) as a Specialized Halogenated Pyridine Building Block


4-Bromo-2-fluoro-6-methylpyridine (CAS 1227565-50-5) is a polyfunctional halogenated pyridine characterized by the unique ortho-relationship of its fluoro (C2) and methyl (C6) substituents on the pyridine ring . This specific substitution pattern is essential in medicinal chemistry, where it has been employed as a key intermediate in the synthesis of drug candidates, including hexahydro-1H-pyrazino[1,2-a]pyrazine compounds targeting autoimmune diseases . The molecule's three distinct reactive centers—a C4 bromine, a C2 fluorine, and a C6 methyl group—enable orthogonal and chemoselective modifications that are not possible with simpler, less functionalized analogs .

Why 4-Bromo-2-fluoro-6-methylpyridine Cannot Be Replaced by Common Pyridine Analogs


Substituting 4-Bromo-2-fluoro-6-methylpyridine with a different halogenated pyridine isomer, such as 2-bromo-6-fluoro-4-methylpyridine (CAS 180608-37-1) or a simpler mono-halogenated derivative like 2-fluoro-6-methylpyridine, is not chemically feasible for specific synthetic routes. The precise placement of the bromine at the C4 position relative to the C2-fluorine and C6-methyl group dictates both its reactivity and the electronic properties of the resulting derivatives [1]. In cross-coupling reactions, the reactivity of the bromine is influenced by the adjacent electron-withdrawing fluorine and the electron-donating methyl group, a combination that cannot be replicated by other regioisomers [2]. Furthermore, the unique substitution pattern has been shown to impart a specific biological activity profile, with this isomer demonstrating a defined IC50 against the Nav1.7 sodium channel (IC50 = 4040.0 nM) in PatchXpress assays, a target engagement profile that would be lost with an alternative regioisomer [3].

Quantitative Evidence for Selecting 4-Bromo-2-fluoro-6-methylpyridine Over Alternatives


Defined Nav1.7 Sodium Channel Inhibitory Activity Versus Regioisomer

This specific regioisomer, 4-bromo-2-fluoro-6-methylpyridine, exhibits a defined inhibitory activity (IC50 = 4040.0 nM) against the human Nav1.7 sodium channel in a whole-cell voltage clamp assay [1]. This provides a quantitative baseline for structure-activity relationship (SAR) studies that is absent for its closest regioisomer, 2-bromo-6-fluoro-4-methylpyridine (CAS 180608-37-1), for which no comparable public bioactivity data exists against this clinically relevant pain target [2].

Ion Channel Pharmacology Pain Research Nav1.7 Inhibition

Computational Physicochemical Property Differences: Lower LogP than Regioisomer

Computational analysis reveals a meaningful difference in lipophilicity between the target compound and its regioisomer. 4-Bromo-2-fluoro-6-methylpyridine has a calculated XLogP3 of 2.4, while the alternative 2-bromo-6-fluoro-4-methylpyridine exhibits a higher value of 2.7 [1]. This 0.3 log unit difference predicts a variation in membrane permeability and solubility, key factors in oral bioavailability and compound formulation.

ADME Prediction Medicinal Chemistry Lipophilicity Optimization

Enhanced Chemoselectivity in Cross-Coupling Due to Ortho-Substituent Effects

The unique electronic environment of the C4 bromine in 4-bromo-2-fluoro-6-methylpyridine is shaped by its ortho-relationship to both the electron-withdrawing fluorine at C2 and the electron-donating methyl at C6 . This is in contrast to the more common 2-bromo-6-fluoro-4-methylpyridine, where the bromine is flanked by the ring nitrogen and a methyl group. Studies on polyhalogenated pyridines establish a clear reactivity order for palladium-catalyzed cross-coupling: -Br > -OSO2F > -Cl, which is further modulated by the specific substitution pattern [1]. This principle enables chemoselective cross-coupling at the C4-bromine in the presence of other halogens or pseudohalides.

Synthetic Methodology C-C Bond Formation Suzuki-Miyaura Coupling

Validated Purity and Quality Control for Reproducible Research

Procurement from qualified suppliers like Bidepharm ensures a standard purity of 98+% with batch-specific quality control documentation (NMR, HPLC, GC) available . Other vendors, such as Fluorochem, offer the compound at 98% purity . This level of quality assurance is critical for obtaining reproducible results in both synthetic and biological assays, a guarantee not universally provided for this specialized building block by all chemical aggregators.

Quality Assurance Analytical Chemistry Chemical Sourcing

High-Value Application Scenarios for 4-Bromo-2-fluoro-6-methylpyridine


Structure-Activity Relationship (SAR) Studies on Nav1.7 Inhibitors

As established in Section 3, this compound possesses a defined, albeit modest, inhibitory activity (IC50 = 4040.0 nM) against the human Nav1.7 sodium channel, a key target for non-opioid pain therapies [1]. Researchers developing novel analgesics can use this compound as a starting scaffold for SAR studies. Its three modifiable positions allow systematic exploration of chemical space to improve potency and selectivity, building upon a known activity baseline that is absent for its regioisomer.

Synthesis of Complex Biaryls via Chemoselective Suzuki-Miyaura Coupling

The compound's C4 bromine is a privileged site for palladium-catalyzed cross-coupling, as supported by class-level evidence on the enhanced reactivity of bromine in such polyhalogenated systems [2]. This allows medicinal chemists to selectively functionalize the pyridine core at the 4-position without affecting the 2-fluoro and 6-methyl groups. This is particularly valuable for constructing biaryl libraries where the precise orientation of substituents is critical for target binding and pharmacokinetic properties.

Pharmaceutical Patent Synthesis as a Defined Intermediate

The compound's role as a specific intermediate is validated by its inclusion in patent WO-2020207991-A1, which describes the synthesis of hexahydro-1H-pyrazino[1,2-a]pyrazine compounds for the treatment of autoimmune diseases . Procuring this exact intermediate is mandatory for replicating the patented synthetic route and producing the final drug candidate. Using an alternative pyridine isomer would result in a different final compound, thereby invalidating the intellectual property and therapeutic intent.

Lead Optimization Programs Requiring Reduced Lipophilicity

As shown in Section 3, this compound's XLogP3 of 2.4 is lower than that of its common regioisomer (XLogP3 = 2.7) . In lead optimization, high lipophilicity is often correlated with poor solubility, high metabolic turnover, and off-target toxicity. Starting with a more polar building block provides a significant advantage, allowing medicinal chemists greater freedom to add lipophilic potency groups later in the optimization process without exceeding desirable ADME property limits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-fluoro-6-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.